molecular formula C22H26N4O3S2 B2864724 azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone CAS No. 1021089-93-9

azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No. B2864724
CAS RN: 1021089-93-9
M. Wt: 458.6
InChI Key: MXSFWWFEPXSBNC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an azepane ring, a thiophene ring, a pyrazole ring, and a pyridine ring. The presence of these rings suggests that the compound could potentially exhibit interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. This could involve reactions such as ring formation, substitution reactions, and possibly some form of catalytic reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains multiple rings, including an azepane (a seven-membered ring with one nitrogen atom), a thiophene (a five-membered ring with one sulfur atom), a pyrazole (a five-membered ring with two nitrogen atoms), and a pyridine (a six-membered ring with one nitrogen atom). These rings are likely to contribute to the stability of the molecule and could potentially influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the nitrogen in the azepane ring could potentially act as a nucleophile in certain reactions. The sulfur in the thiophene ring could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the types of functional groups present. Factors such as polarity, molecular weight, and the presence of certain functional groups could influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-2-carboxylate derivatives show inhibitory activity against influenza A and other viruses . By analogy, our compound could potentially be designed to target specific viral enzymes or replication mechanisms, offering a new avenue for antiviral drug development.

Antitubercular Agents

Substituted pyridinyl benzamide derivatives have shown significant activity against Mycobacterium tuberculosis . Given the structural similarities, the compound might be synthesized and evaluated for its potential as an antitubercular agent.

Future Directions

The study and development of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and more .

properties

IUPAC Name

azepan-1-yl-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-15-20-17(22(27)25-9-4-2-3-5-10-25)13-18(19-7-6-11-30-19)23-21(20)26(24-15)16-8-12-31(28,29)14-16/h6-7,11,13,16H,2-5,8-10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSFWWFEPXSBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCCCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

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